Flufenpyr-ethyl

Beschreibung

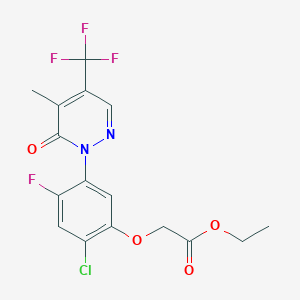

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUAYCRATWAJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034618 | |

| Record name | Flufenpyr-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188489-07-8 | |

| Record name | Flufenpyr-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188489-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenpyr-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188489078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenpyr-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUFENPYR-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEE6QKB5MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flufenpyr-ethyl: An In-depth Technical Guide to its Mechanism of Action on Protoporphyrinogen Oxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenpyr-ethyl is a potent herbicidal agent that belongs to the pyridazinone class of compounds.[1] Its primary mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway. This guide provides a comprehensive technical overview of the mechanism by which flufenpyr-ethyl exerts its inhibitory effects on PPO, leading to phytotoxicity. It details the biochemical cascade following PPO inhibition, summarizes key quantitative data for related PPO inhibitors, outlines relevant experimental protocols for studying this mechanism, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (EC 1.3.3.4) is a flavoprotein located on the outer surface of the inner mitochondrial membrane in animal cells and within both the chloroplast and mitochondria of plant cells.[2][3] It catalyzes the six-electron oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[3] This reaction is the last common step in the biosynthesis of both chlorophylls and hemes, making PPO an essential enzyme for plant and animal life.[2][4]

The Herbicidal Mechanism of Flufenpyr-ethyl

Flufenpyr-ethyl functions as a contact herbicide, primarily effective against broad-leaved weeds.[1][5] Its herbicidal activity stems from its role as a potent inhibitor of protoporphyrinogen oxidase.[1][6]

Inhibition of Protoporphyrinogen Oxidase

The core mechanism of flufenpyr-ethyl's action is the blockage of the PPO active site. While specific kinetic data for flufenpyr-ethyl is not extensively available in public literature, its action is understood by analogy with other PPO-inhibiting herbicides, such as diphenyl ethers. These inhibitors are typically competitive with respect to the substrate, protoporphyrinogen IX.[7][8] They bind to the active site of the PPO enzyme, preventing the conversion of PPGIX to PPIX.[9]

Accumulation of Protoporphyrinogen IX and Cellular Damage

The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, within the cell.[9][10] This excess PPGIX is unable to be processed in the normal enzymatic pathway and subsequently leaks from the chloroplast and mitochondria into the cytoplasm.[9][11]

In the cytoplasm, PPGIX is rapidly oxidized to protoporphyrin IX by non-enzymatic processes.[9] This unregulated accumulation of PPIX, a potent photosensitizer, in the presence of light and molecular oxygen, leads to the generation of highly reactive singlet oxygen.[10] These reactive oxygen species initiate a cascade of lipid peroxidation, causing the rapid destruction of cell membranes and subsequent leakage of cellular contents.[10][12] This widespread cellular damage manifests as visible necrotic lesions on the plant tissue, leading to desiccation and ultimately, plant death.[6][12]

Quantitative Data for PPO Inhibitors

While specific IC50 and Ki values for flufenpyr-ethyl are not readily found in peer-reviewed literature, the following table summarizes representative inhibitory activities of other well-characterized PPO-inhibiting herbicides. This data provides a comparative baseline for understanding the potency of this class of compounds.

| Herbicide | Enzyme Source | Inhibition Type | IC50 (nM) | Ki (µM) |

| Acifluorfen-methyl | Corn etioplasts | Competitive | 4 | - |

| Fomesafen | Amaranthus tuberculatus | - | 22-28 | - |

| Lactofen | Amaranthus tuberculatus | - | 22-28 | - |

| Saflufenacil | Amaranthus tuberculatus | - | 22-28 | - |

| ZINC70338 | Nicotiana tabacum PPO | - | - | 2.21 |

Experimental Protocols

The study of flufenpyr-ethyl's mechanism of action on PPO involves a variety of in vitro and in vivo experimental procedures.

In Vitro PPO Inhibition Assay

This assay is designed to determine the inhibitory potential of a compound on PPO activity.

4.1.1. Spectrophotometric Assay

-

Principle: This method measures the increase in absorbance as the colorless substrate, protoporphyrinogen IX, is oxidized to the colored product, protoporphyrin IX.[4] The absorbance is typically monitored around 420 nm.[13]

-

Materials:

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer and the PPO enzyme extract in a cuvette or microplate well.

-

Add various concentrations of flufenpyr-ethyl to the reaction mixture and incubate for a short period. A control with no inhibitor should be included.

-

Initiate the reaction by adding the protoporphyrinogen IX substrate.

-

Immediately monitor the increase in absorbance at 420 nm over time.[13]

-

The initial reaction rate is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

4.1.2. Fluorometric Assay

-

Principle: This assay leverages the fluorescent properties of protoporphyrin IX, which emits light upon excitation, while the substrate, protoporphyrinogen IX, is non-fluorescent.[4][12] This method is generally more sensitive than the spectrophotometric assay.[12]

-

Materials:

-

Same as the spectrophotometric assay.

-

Fluorescence microplate reader or spectrofluorometer.[12]

-

-

Procedure:

-

The setup is similar to the spectrophotometric assay.

-

Initiate the reaction by adding protoporphyrinogen IX.

-

Monitor the increase in fluorescence over time. The typical excitation wavelength is around 405-410 nm, and the emission wavelength is around 630-632 nm.[12][14]

-

Calculate reaction rates and inhibition as described for the spectrophotometric assay.

-

In Vivo Herbicide Efficacy Assay

This assay evaluates the phytotoxic effects of flufenpyr-ethyl on whole plants.

-

Principle: To visually and quantitatively assess the herbicidal damage caused by the compound on target weed species.

-

Materials:

-

Seeds of target weed species and, if applicable, a crop species for selectivity assessment.

-

Pots with a suitable growing medium.

-

Flufenpyr-ethyl formulated for application.

-

Calibrated sprayer.

-

-

Procedure:

-

Grow the plants to a specific growth stage (e.g., 2-4 leaf stage).

-

Apply flufenpyr-ethyl at various rates using a calibrated sprayer. Include an untreated control group.

-

Maintain the plants under controlled environmental conditions (light, temperature, humidity).

-

Visually assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (0% = no injury, 100% = complete plant death).

-

Quantitative measurements can include plant height, fresh weight, and dry weight.

-

Visualizations

Signaling Pathway of PPO Inhibition by Flufenpyr-ethyl

Caption: Mechanism of flufenpyr-ethyl action on the tetrapyrrole biosynthesis pathway.

Experimental Workflow for PPO Inhibition Analysis

Caption: General experimental workflow for analyzing PPO inhibition by flufenpyr-ethyl.

Conclusion

Flufenpyr-ethyl is an effective herbicide that targets a fundamental metabolic pathway in plants. Its inhibition of protoporphyrinogen oxidase triggers a light-dependent cascade of oxidative stress, leading to rapid and effective weed control. A thorough understanding of this mechanism, supported by robust experimental data and protocols, is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The methodologies and data presented in this guide provide a framework for researchers to further investigate the intricate interactions between flufenpyr-ethyl and its target enzyme, PPO.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory effect and molecular mechanism on polyphenol oxidase by ultraviolet-C and L-cysteine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flufenpyr-ethyl | C16H13ClF4N2O4 | CID 3083546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flufenpyr | C14H9ClF4N2O4 | CID 3083547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flufenpyr-ethyl (Ref: S 3153) [sitem.herts.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 12. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Polyphenol Oxidase (PPO) from Blackberry Thorny Wild Rubus Fruticosus and its Inhibition using Natural Extracts [foodandnutritionjournal.org]

- 14. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Flufenpyr-ethyl CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenpyr-ethyl, a potent herbicidal agent, operates through the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the tetrapyrrole biosynthesis pathway in plants. This technical guide provides an in-depth overview of Flufenpyr-ethyl, including its chemical identity, molecular structure, and mechanism of action. It further details experimental methodologies for its synthesis, metabolism studies in mammalian systems, and analytical determination in environmental matrices. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using high-contrast, clear diagrams to facilitate understanding.

Chemical Identity and Molecular Structure

Flufenpyr-ethyl is the common name for the chemical compound ethyl {2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy}acetate. Its unique molecular structure is fundamental to its biological activity.

Table 1: Chemical Identification of Flufenpyr-ethyl

| Identifier | Value |

| CAS Number | 188489-07-8[1] |

| Molecular Formula | C₁₆H₁₃ClF₄N₂O₄[1] |

| Molecular Weight | 408.73 g/mol [1] |

| SMILES | CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl |

| InChI | InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3 |

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

Flufenpyr-ethyl exerts its herbicidal effect by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of tetrapyrroles such as chlorophyll and heme.[1] This inhibition disrupts the normal metabolic pathway, leading to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. The accumulation of protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and the subsequent disruption of cell membranes, leading to rapid cell death.

Caption: Inhibition of Protoporphyrinogen Oxidase (PPO) by Flufenpyr-ethyl.

Experimental Protocols

Synthesis of Flufenpyr-ethyl

A general synthesis workflow for Flufenpyr-ethyl involves the reaction of a substituted phenyl-pyridazinone intermediate with an ethyl haloacetate. The following diagram outlines the key steps in this process.

Caption: General Synthesis Workflow for Flufenpyr-ethyl.

A more detailed, though still generalized, experimental protocol is as follows:

-

Reaction Setup: Dissolve the substituted phenyl-pyridazinone intermediate in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride, to the solution at room temperature to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate.

-

Nucleophilic Substitution: Cool the reaction mixture and add ethyl bromoacetate. The phenoxide attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide and forming the ether linkage.

-

Workup and Extraction: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with aqueous solutions to remove impurities and then dry it over an anhydrous salt (e.g., magnesium sulfate). Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield pure Flufenpyr-ethyl.

Metabolism of Flufenpyr-ethyl in Rats

Studies on the metabolism of Flufenpyr-ethyl in rats have shown that the compound is extensively metabolized and excreted.[2]

Table 2: Excretion of ¹⁴C-Flufenpyr-ethyl in Rats (Single Oral Dose) [2]

| Excretion Route | % of Administered Dose (Mean) |

| Urine | 47.2 - 55.5 |

| Feces | 42.0 - 46.0 |

| Total Recovery | 93.2 - 97.5 |

The primary metabolic transformations observed are ester hydrolysis and hydroxylation of the pyridazine ring methyl group.[2]

Table 3: Major Metabolites of Flufenpyr-ethyl in Rats [2]

| Metabolite | Chemical Name |

| S-3153acid | [2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-trifluoromethyl-1,6-dihydropyridazin-1-yl)phenoxy]-acetic acid |

| S-3153-acid-5-CH₂OH | [2-chloro-4-fluoro-5-(5-hydroxymethyl-6-oxo-4-trifluoromethyl-1,6-dihydropyridazin-1-yl)phenoxy]-acetic acid |

Experimental Protocol Outline: In Vivo Rat Metabolism Study

-

Animal Dosing: Administer ¹⁴C-labeled Flufenpyr-ethyl (e.g., phenyl-¹⁴C) orally to rats.

-

Sample Collection: House the rats in metabolism cages to allow for the separate collection of urine and feces over a set period (e.g., 7 days).

-

Sample Preparation for Analysis:

-

Urine: Directly analyze or after appropriate dilution.

-

Feces: Homogenize and extract with a suitable solvent system (e.g., acetonitrile/water).

-

Tissues: Homogenize and extract.

-

-

Analytical Method:

-

Quantification of ¹⁴C: Use liquid scintillation counting to determine the total radioactivity in collected samples.

-

Metabolite Profiling and Identification: Employ High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and a mass spectrometer (LC-MS/MS) to separate, quantify, and identify the metabolites.

-

Caption: Workflow for a Rat Metabolism Study of Flufenpyr-ethyl.

Analytical Method for Environmental Samples

The determination of Flufenpyr-ethyl residues in environmental matrices such as soil and water is crucial for environmental fate studies. A general analytical approach involves extraction followed by cleanup and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 4: General Parameters for LC-MS/MS Analysis

| Parameter | Description |

| Extraction Solvent | Acetonitrile or Ethyl Acetate |

| Cleanup | Solid Phase Extraction (SPE) with cartridges like C18 or PSA |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile and water (often with formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode |

| Detection | Multiple Reaction Monitoring (MRM) |

Experimental Protocol Outline: Analysis in Soil

-

Extraction: Extract a known weight of soil with a suitable solvent (e.g., acetonitrile) by shaking or sonication.

-

Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

-

Analysis: Inject the cleaned-up extract into an LC-MS/MS system for separation and quantification.

Conclusion

Flufenpyr-ethyl is a highly effective herbicide with a well-defined mechanism of action targeting the PPO enzyme. This guide has provided a comprehensive technical overview of its chemical properties, biological activity, and methodologies for its synthesis and analysis. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of agricultural science and drug development. Further research into the specific protein-ligand interactions and the development of more detailed analytical protocols will continue to enhance our understanding and application of this important molecule.

References

An In-depth Technical Guide to the Synthesis of Flufenpyr-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenpyr-ethyl is a potent herbicide belonging to the class of N-phenyl-heterocycle ethers. Its synthesis is a multi-step process involving the careful construction of a substituted phenoxy moiety linked to a trifluoromethyl- and methyl-substituted pyridazinone ring, followed by esterification. This technical guide provides a comprehensive overview of the core synthesis pathway of Flufenpyr-ethyl, detailing the necessary reagents, reaction conditions, and experimental protocols for each key transformation. Quantitative data is presented in structured tables for clarity, and a visual representation of the synthetic route is provided using the DOT language for Graphviz.

Introduction

Flufenpyr-ethyl is a selective herbicide used for the control of broadleaf weeds. Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This guide focuses on the chemical synthesis of Flufenpyr-ethyl, providing a detailed roadmap for its laboratory-scale preparation.

Overall Synthesis Pathway

The synthesis of Flufenpyr-ethyl can be conceptually divided into three main stages:

-

Stage 1: Synthesis of the Key Intermediate 2-Amino-4-chloro-5-fluorophenol. This stage involves the functionalization of a commercially available starting material, p-fluoroaniline, through a series of aromatic substitution and functional group manipulations.

-

Stage 2: Construction of the Pyridazinone Ring. The synthesized aminophenol is then condensed with a specialized ketoester to form the core pyridazinone heterocyclic system.

-

Stage 3: Final Assembly and Esterification. The final step involves the etherification of the pyridazinone intermediate with an ethyl haloacetate to yield the target molecule, Flufenpyr-ethyl.

The overall synthetic scheme is depicted below:

Caption: Overall synthesis pathway of Flufenpyr-ethyl.

Experimental Protocols and Data

Stage 1: Synthesis of 2-Amino-4-chloro-5-fluorophenol

This crucial intermediate is synthesized from p-fluoroaniline in a six-step sequence.

Step 1.1: Acetylation of p-Fluoroaniline

To protect the amino group and direct the subsequent chlorination, p-fluoroaniline is first acetylated.

-

Experimental Protocol: To a stirred solution of p-fluoroaniline (1.0 eq) in pyridine (2.0 eq) at 0 °C, acetic anhydride (1.1 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and dried to afford N-(4-fluorophenyl)acetamide.

Step 1.2: Chlorination of N-(4-fluorophenyl)acetamide

-

Experimental Protocol: N-(4-fluorophenyl)acetamide (1.0 eq) is dissolved in glacial acetic acid. N-chlorosuccinimide (NCS) (1.05 eq) is added portion-wise, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into water, and the precipitate is collected by filtration, washed with water, and dried to yield N-(2-chloro-4-fluorophenyl)acetamide.

Step 1.3: Hydrolysis of N-(2-chloro-4-fluorophenyl)acetamide

-

Experimental Protocol: The N-(2-chloro-4-fluorophenyl)acetamide (1.0 eq) is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux for 4 hours. After cooling, the solution is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2-chloro-4-fluoroaniline.

Step 1.4: Nitration of 2-Chloro-4-fluoroaniline

-

Experimental Protocol: 2-Chloro-4-fluoroaniline (1.0 eq) is added slowly to concentrated sulfuric acid at 0 °C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional hour at this temperature and then poured onto crushed ice. The precipitated product is filtered, washed with cold water, and dried.

Step 1.5: Diazotization and Hydroxylation

-

Experimental Protocol: The 2-chloro-4-fluoro-5-nitroaniline (1.0 eq) is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq) in water is added dropwise, keeping the temperature below 5 °C. After stirring for 30 minutes, the diazonium salt solution is added to a boiling aqueous solution of sulfuric acid. The mixture is then cooled, and the product, 2-chloro-4-fluoro-5-nitrophenol, is extracted with an organic solvent.

Step 1.6: Reduction of 2-Chloro-4-fluoro-5-nitrophenol

-

Experimental Protocol: To a solution of 2-chloro-4-fluoro-5-nitrophenol (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (5.2 eq) are added.[1] The mixture is heated to reflux for 2 hours.[1] After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 2-amino-4-chloro-5-fluorophenol.[1]

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1.1 | p-Fluoroaniline | Acetic anhydride, Pyridine | - | 0 - RT | 2 | >95 |

| 1.2 | N-(4-fluorophenyl)acetamide | N-Chlorosuccinimide | Acetic Acid | RT | 24 | ~90 |

| 1.3 | N-(2-chloro-4-fluorophenyl)acetamide | HCl, H₂O | - | Reflux | 4 | ~95 |

| 1.4 | 2-Chloro-4-fluoroaniline | HNO₃, H₂SO₄ | - | 0 - 5 | 1 | ~85 |

| 1.5 | 2-Chloro-4-fluoro-5-nitroaniline | NaNO₂, H₂SO₄; H₂O | - | 0 - 5; Boiling | 0.5; 1 | ~70 |

| 1.6 | 2-Chloro-4-fluoro-5-nitrophenol | Fe, NH₄Cl | Ethanol/Water | Reflux | 2 | 96[1] |

Table 1: Summary of reaction conditions and yields for the synthesis of 2-Amino-4-chloro-5-fluorophenol.

Stage 2: Synthesis of the Pyridazinone Intermediate

This stage involves the construction of the core heterocyclic ring system.

Step 2.1: Synthesis of Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate

This ketoester is a key building block for the pyridazinone ring. It can be synthesized via a Claisen condensation reaction.

-

Experimental Protocol (Proposed): To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of ethyl trifluoroacetate (1.0 eq) and ethyl propionate (1.2 eq) is added dropwise at a controlled temperature. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the addition of an aqueous acid solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation under reduced pressure.

Step 2.2: Condensation and Cyclization

-

Experimental Protocol: A mixture of 2-amino-4-chloro-5-fluorophenol (1.0 eq) and ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate (1.0 eq) is dissolved in glacial acetic acid. Hydrazine hydrate (1.1 eq) is added, and the mixture is heated to reflux for 6-8 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to give 2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone.

| Step | Reactant 1 | Reactant 2 | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2.1 | Ethyl trifluoroacetate | Ethyl propionate | Sodium ethoxide | Ethanol | RT | 12 | ~75 |

| 2.2 | 2-Amino-4-chloro-5-fluorophenol | Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate | Hydrazine hydrate | Acetic Acid | Reflux | 6-8 | ~60-70 |

Table 2: Summary of reaction conditions and yields for the synthesis of the pyridazinone intermediate.

Stage 3: Synthesis of Flufenpyr-ethyl

This final step involves the etherification of the pyridazinone intermediate.

-

Experimental Protocol: To a solution of 2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone (1.0 eq) in acetone, anhydrous potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq) are added. The mixture is heated to reflux and stirred for 4-6 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to afford Flufenpyr-ethyl.

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3.1 | Pyridazinone Intermediate | Ethyl bromoacetate, K₂CO₃ | Acetone | Reflux | 4-6 | ~85-90 |

Table 3: Summary of reaction conditions and yield for the final synthesis of Flufenpyr-ethyl.

Visualization of Key Processes

The following diagrams illustrate the logical flow of the synthetic stages.

Caption: Workflow for the synthesis of 2-Amino-4-chloro-5-fluorophenol.

Caption: Workflow for the formation of the pyridazinone ring and Flufenpyr-ethyl.

Conclusion

The synthesis of Flufenpyr-ethyl is a challenging yet well-defined process that requires careful execution of multiple synthetic steps. This guide provides a detailed and practical framework for its preparation, from readily available starting materials to the final product. The presented protocols and data serve as a valuable resource for researchers in the fields of agrochemistry, medicinal chemistry, and organic synthesis. Further optimization of reaction conditions and exploration of alternative synthetic routes may lead to improved yields and more sustainable manufacturing processes.

References

Flufenpyr-ethyl: A Technical Guide to its Metabolites and Environmental Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism and environmental degradation of flufenpyr-ethyl. The information is compiled from peer-reviewed literature and regulatory assessments to support research and development activities.

Executive Summary

Flufenpyr-ethyl is a contact herbicide used for the control of broad-leaved weeds. Its efficacy is linked to its role as a protoporphyrinogen oxidase inhibitor. Understanding the metabolic fate and environmental degradation of this compound is critical for assessing its toxicological profile and environmental impact. In biological systems, flufenpyr-ethyl undergoes rapid metabolism, primarily through ester cleavage, hydroxylation, and ether bond cleavage. The principal animal metabolites have been identified as S-3153-acid and S-3153-acid-5′-CH2OH. While detailed environmental degradation pathways are less extensively published, hydrolysis of the ethyl ester is a predicted and likely major route of transformation in soil and aquatic environments. This guide synthesizes the available quantitative data, experimental methodologies, and degradation pathways.

Mammalian Metabolism

Studies in rodents have been pivotal in elucidating the metabolic pathways of flufenpyr-ethyl. The primary routes of biotransformation involve the cleavage of the ethyl ester, hydroxylation of the methyl group on the pyridazine ring, and cleavage of the ether linkage.

Identified Metabolites in Animal Studies

The following major metabolites have been identified in studies involving rats and mice[1]:

-

S-3153-acid: ([2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-trifluoromethyl-1,6-dihydropyridazin-1-yl)phenoxy]-acetic acid). This metabolite is formed through the cleavage of the ethyl ester of flufenpyr-ethyl. It is the major metabolite found in both feces and urine[1].

-

S-3153-acid-5′-CH2OH: ([2-chloro-4-fluoro-5-(5-hydroxymethyl-6-oxo-4-trifluoromethyl-1,6-dihydropyridazin-1-yl)phenoxy]-acetic acid). This metabolite results from the hydroxylation of the methyl group on the pyridazine ring of S-3153-acid.

Quantitative Metabolic Data

In vivo studies in rats, following a single oral dose of [phenyl-14C]flufenpyr-ethyl, demonstrated that the parent compound is extensively metabolized. The majority of the administered dose is excreted as metabolites in the urine and feces. The parent flufenpyr-ethyl is detected in small amounts, primarily in the feces[1].

Table 1: In Vitro Metabolism of Flufenpyr-ethyl in Rat Tissues

| Tissue Fraction | Flufenpyr-ethyl Remaining (%) | S-3153-acid Formed (%) | Other Metabolites (%) |

| Stomach Contents | >90% (estimated) | <5% (estimated) | <2% (estimated) |

| Intestinal Contents | <5% | 85.0 - 92.5 | 2.6 - 4.5 |

| Blood | <5% | 85.0 - 92.5 | 2.6 - 4.5 |

| Liver S9 Fraction | <5% | 85.0 - 92.5 | 2.6 - 4.5 |

Data derived from in vitro incubation for 12 hours. Percentages represent the proportion of the initially applied dose.

Experimental Protocols: Mammalian Metabolism

In Vivo Metabolism Study (Rat Model)

-

Test Substance: [Phenyl-14C]flufenpyr-ethyl.

-

Animal Model: Male and female rats.

-

Dosing: Single oral gavage administration.

-

Sample Collection: Urine, feces, and expired air were collected over a 7-day period. At the end of the study, tissues were collected for residue analysis.

-

Analysis: Samples were analyzed for total radioactivity by liquid scintillation counting. Metabolite profiling was conducted using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with radiometric detection. Structural identification of metabolites was performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Metabolism Study (Rat Tissues)

-

Test System: Stomach contents, intestinal contents, blood, and liver S9 fractions from rats.

-

Incubation: Flufenpyr-ethyl was incubated with the different tissue preparations for 12 hours.

-

Analysis: The amounts of flufenpyr-ethyl and its metabolites were quantified by thin-layer chromatography (TLC).

Metabolic Pathway in Mammals

The metabolic transformation of flufenpyr-ethyl in mammals primarily follows a sequential pathway of ester hydrolysis followed by oxidation.

Environmental Degradation

The environmental fate of flufenpyr-ethyl is a key consideration for its use in agriculture. Degradation in soil and water is expected to proceed through abiotic and biotic processes.

Degradation in Soil

Information from regulatory assessments by the U.S. Environmental Protection Agency (EPA) indicates that flufenpyr-ethyl and its metabolites are not expected to be highly mobile and leach into groundwater. This suggests that degradation in the soil is a significant dissipation mechanism.

-

Primary Degradation Pathway: The primary degradation pathway in soil is anticipated to be the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, S-3153-acid (also known as flufenpyr). This process can be mediated by both chemical and microbial activity.

Degradation in Aquatic Systems

-

Hydrolysis: The stability of flufenpyr-ethyl in water is dependent on pH. As an ester, it is expected to undergo hydrolysis, with the rate likely increasing under alkaline conditions. The primary hydrolysis product is expected to be S-3153-acid.

-

Photolysis: Flufenpyr-ethyl may be susceptible to photodegradation in the presence of sunlight. However, specific photolytic degradation products have not been detailed in the available literature.

Predicted Environmental Degradation Pathway

Based on the known metabolic pathways and the chemical structure of flufenpyr-ethyl, a predicted environmental degradation pathway can be proposed. This pathway highlights the key transformation products expected in soil and water.

Analytical Methodologies

The detection and quantification of flufenpyr-ethyl and its metabolites and degradation products in various matrices require sensitive and specific analytical methods.

Sample Extraction and Cleanup

-

Biological Samples (Urine, Feces, Tissues): Extraction is typically performed with organic solvents, followed by cleanup steps such as solid-phase extraction (SPE) to remove interfering matrix components.

-

Environmental Samples (Soil, Water): Soil samples are often extracted using accelerated solvent extraction (ASE) or sonication with appropriate organic solvents. Water samples may be extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Analytical Instrumentation

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or radiometric detection is commonly used for the separation and quantification of flufenpyr-ethyl and its polar metabolites.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and selectivity for the analysis of trace levels of flufenpyr-ethyl and its transformation products in complex matrices. It is the preferred method for confirmation and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the polar metabolites, GC-MS may be used for the analysis of the parent compound, potentially after a derivatization step.

Conclusion

The metabolism of flufenpyr-ethyl in mammals is well-characterized, with ester cleavage to S-3153-acid being the primary transformation. Further hydroxylation can also occur. In the environment, while specific quantitative data is limited in the public domain, the principal degradation pathway is expected to mirror the initial metabolic step of hydrolysis to S-3153-acid in both soil and water. The development and application of sensitive analytical methods, such as LC-MS/MS, are crucial for monitoring flufenpyr-ethyl and its transformation products in various matrices. Further research into the complete environmental degradation pathway and the biological activity of the degradation products would be beneficial for a comprehensive risk assessment.

References

In-Depth Toxicological Profile of Flufenpyr-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenpyr-ethyl is a synthetic contact herbicide effective against a variety of broadleaf weeds. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and ultimately, cell death. This technical guide provides a comprehensive overview of the toxicological profile of Flufenpyr-ethyl, summarizing key data on its acute, subchronic, and chronic toxicity, as well as its effects on reproduction, development, and genetic material. The guide also details its metabolic fate and ecotoxicological impact, presenting quantitative data in structured tables and outlining the methodologies of key experimental studies.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate |

| CAS Number | 188489-07-8 |

| Molecular Formula | C16H13ClF4N2O4 |

| Molecular Weight | 408.73 g/mol |

| Appearance | White to cream-colored powder |

| Melting Point | 100 °C |

| Vapor Pressure | 3.76 x 10⁻⁴ mPa (at 20 °C) |

| Log P (octanol-water partition coefficient) | 2.99 |

Mechanism of Action

Flufenpyr-ethyl's herbicidal activity stems from its inhibition of protoporphyrinogen oxidase (PPO), an enzyme located in the chloroplast.[1][2] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses from the chloroplast into the cytoplasm.[3] In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.[3] This cytoplasmic protoporphyrin IX, in the presence of light and molecular oxygen, acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).[3][4] Singlet oxygen and other reactive oxygen species (ROS) cause lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and rapid tissue necrosis.[4][5][6]

Mammalian Toxicology

A comprehensive battery of toxicological studies has been conducted to evaluate the potential hazards of Flufenpyr-ethyl to mammals.

Acute Toxicity

Flufenpyr-ethyl exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[7]

| Study | Species | Route | Value | Classification |

| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | Low Toxicity |

| LD₅₀ | Rat | Dermal | > 5000 mg/kg bw | Low Toxicity |

| LC₅₀ | Rat | Inhalation | > 5.0 mg/L | Low Toxicity |

Subchronic and Chronic Toxicity

The primary target organs identified in subchronic and chronic studies are the liver and kidneys.[8]

| Study Duration | Species | NOAEL | LOAEL | Key Findings |

| 13-Week | Rat | - | - | Urinary incontinence, increased food/water consumption, hematological and biochemical changes, kidney and liver effects. |

| 18-Month | Mouse | 40 mg/kg/day | - | Minimal signs of toxicity. |

Carcinogenicity and Genotoxicity

Flufenpyr-ethyl is not considered to be carcinogenic or genotoxic.

| Study | Result |

| Carcinogenicity (Rat & Mouse) | Not carcinogenic.[9] |

| Ames Test | Negative |

| In vitro Mammalian Cell Gene Mutation Assay | Negative |

| In vivo Mouse Bone Marrow Micronucleus Test | Negative |

Reproductive and Developmental Toxicity

Flufenpyr-ethyl is not considered a reproductive or developmental toxicant at doses that are not maternally toxic.

| Study | Species | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings |

| Developmental | Rat | 1000 mg/kg/day | 1000 mg/kg/day | No adverse effects observed. |

| Developmental | Rabbit | 300 mg/kg/day | 1000 mg/kg/day | Maternal mortality at higher doses. |

| 2-Generation Reproduction | Rat | 5 mg/kg/day (parental) | - | Minimal parental toxicity at the lowest dose. |

Metabolism

In rats and mice, orally administered Flufenpyr-ethyl is rapidly and extensively metabolized.[10] The primary metabolic pathways involve ester cleavage, hydroxylation of the methyl group on the pyridazine ring, and ether cleavage.[10] The major metabolite identified in both urine and feces is the ester-cleaved product, S-3153acid.[10] Excretion is primarily through urine and feces, with no significant sex-related differences observed in the metabolic profile.[10]

Ecotoxicology

The potential environmental impact of Flufenpyr-ethyl has been assessed in various non-target organisms.

| Organism | Test Duration | Endpoint | Value | Toxicity Classification |

| Fish (sp. not specified) | 96 hours | LC₅₀ | Data not available | - |

| Daphnia magna | 48 hours | EC₅₀ | Data not available | - |

| Algae (sp. not specified) | 72 hours | EC₅₀ | Data not available | - |

| Honeybee (Apis mellifera) | 48 hours | Oral LD₅₀ | > 11 µ g/bee | Relatively Nontoxic[11] |

| Honeybee (Apis mellifera) | 48 hours | Contact LD₅₀ | > 11 µ g/bee | Relatively Nontoxic[11] |

Experimental Protocols

The toxicological evaluation of Flufenpyr-ethyl was conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Two-Generation Reproduction Toxicity Study (based on OECD 416)

-

Objective: To assess the effects of Flufenpyr-ethyl on male and female reproductive performance and on the growth and development of offspring over two generations.[8]

-

Test Species: Rat.[8]

-

Administration: The test substance is administered daily in the diet at graduated doses to several groups of males and females.[12]

-

Dosing: Parental (P) generation animals are dosed during growth, mating, gestation, and lactation. Selected first-generation (F1) offspring are then dosed through their growth, mating, and production of a second-generation (F2).[12]

-

Endpoints: Daily clinical observations, body weight, food consumption, mating and fertility indices, gestation length, litter size, pup viability, and pup growth are recorded. Gross necropsy and histopathology are performed on parental animals and selected offspring.[8]

In Vivo Metabolism Study (based on general principles)

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of Flufenpyr-ethyl in a mammalian model.

-

Test Species: Rat and Mouse.[10]

-

Administration: A single oral dose of radiolabeled ([¹⁴C]) Flufenpyr-ethyl is administered.[10]

-

Sample Collection: Urine, feces, and expired air are collected at specified intervals over a period of several days. At the end of the study, tissues are collected for analysis of residual radioactivity.[10]

-

Analysis: Samples are analyzed for total radioactivity. Urine and feces are further analyzed to identify and quantify metabolites using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Conclusion

Flufenpyr-ethyl demonstrates low acute toxicity in mammals and is not considered to be carcinogenic or genotoxic. The primary toxicological concerns are related to effects on the liver and kidneys following repeated exposure. It is not a reproductive or developmental toxicant in the absence of maternal toxicity. The herbicidal efficacy of Flufenpyr-ethyl is attributed to its potent inhibition of protoporphyrinogen oxidase, leading to light-dependent oxidative stress and cell death in susceptible plants. While it is classified as relatively nontoxic to bees, a comprehensive evaluation of its ecotoxicological profile for aquatic organisms requires further publicly available data. The metabolic fate of Flufenpyr-ethyl in mammals is characterized by rapid metabolism and excretion. This in-depth toxicological profile provides essential information for researchers, scientists, and drug development professionals for risk assessment and the development of safer herbicidal alternatives.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Flufenpyr-ethyl (Ref: S 3153) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 6. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flufenpyr-ethyl | C16H13ClF4N2O4 | CID 3083546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of flufenpyr-ethyl in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pesticidestewardship.org [pesticidestewardship.org]

- 12. oecd.org [oecd.org]

Environmental Fate and Behavior of Flufenpyr-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Executive Summary

Flufenpyr-ethyl is a contact herbicide previously registered for the post-emergence control of broadleaf weeds. Its mode of action is the inhibition of protoporphyrinogen oxidase, a light-dependent peroxidizing herbicide. While its registration was voluntarily canceled in the United States, understanding its environmental fate remains crucial for assessing the long-term impact of its past use and for the development of future agrochemicals. This guide provides a comprehensive overview of the environmental fate and behavior of Flufenpyr-ethyl, including its degradation pathways, mobility in soil, and potential for bioaccumulation. The information is compiled from regulatory assessments and available scientific literature.

Chemical Identity and Physical-Chemical Properties

| Property | Value | Reference |

| IUPAC Name | ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate | [1] |

| CAS Number | 188489-07-8 | [2] |

| Molecular Formula | C₁₆H₁₃ClF₄N₂O₄ | [1] |

| Molecular Weight | 408.73 g/mol | [1] |

| Melting Point | 100 °C | [3] |

| Vapor Pressure | 3.76 x 10⁻⁴ mPa (20 °C) | [4] |

| Log P (octanol-water partition coefficient) | 2.99 | [4] |

Abiotic Degradation

Hydrolysis

The hydrolysis of Flufenpyr-ethyl is dependent on the pH of the aqueous solution. While specific quantitative data from regulatory studies were not publicly available, information on similar compounds suggests that ester hydrolysis is a primary degradation pathway, particularly under alkaline conditions.[5][6]

Experimental Protocol (General - based on OECD 111):

A sterile aqueous buffered solution of Flufenpyr-ethyl at a known concentration is incubated at a constant temperature in the dark at pH 4, 7, and 9. Samples are taken at various time intervals and analyzed for the parent compound and potential degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The degradation rate constant and half-life (DT50) are then calculated for each pH.

Photolysis in Water

As a light-dependent peroxidizing herbicide, Flufenpyr-ethyl is expected to be susceptible to photodegradation in the aquatic environment.[2][7] Specific quantum yields and photolysis half-lives for Flufenpyr-ethyl were not found in the public domain.

Experimental Protocol (General - based on OECD 316):

A solution of Flufenpyr-ethyl in sterile, buffered water is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark. The concentration of Flufenpyr-ethyl is measured at different time points in both light-exposed and dark control samples. The rate of photodegradation is calculated by correcting for any degradation observed in the dark controls. The quantum yield can be determined by measuring the rate of degradation as a function of light intensity.

Biotic Degradation in Soil

Aerobic Soil Metabolism

The degradation of Flufenpyr-ethyl in soil is a critical process influencing its persistence and potential for off-site transport. While specific DT50 values from field or laboratory studies were not available in the reviewed documents, it is known that the primary degradation pathway involves the cleavage of the ethyl ester to form its corresponding carboxylic acid.

Experimental Protocol (General - based on OECD 307):

Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are treated with ¹⁴C-labeled Flufenpyr-ethyl. The treated soil is incubated under controlled aerobic conditions (temperature and moisture). At various intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like HPLC with radiometric detection and/or LC-MS/MS. The amount of evolved ¹⁴CO₂ is also trapped and measured to assess mineralization. The degradation half-life (DT50) is calculated from the decline in the concentration of the parent compound over time.

Mobility in Soil

Adsorption/Desorption

The mobility of Flufenpyr-ethyl in soil is governed by its adsorption to soil particles. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this behavior. Specific Koc values for Flufenpyr-ethyl were not found in the available literature.

Experimental Protocol (General - based on OECD 106):

A batch equilibrium method is typically used to determine the adsorption/desorption characteristics of a chemical. A solution of ¹⁴C-labeled Flufenpyr-ethyl in 0.01 M CaCl₂ is equilibrated with a known mass of soil. After equilibration, the soil and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference. Desorption is measured by replacing the supernatant with a fresh solution and re-equilibrating. The adsorption (Kd) and desorption (Kdes) coefficients are calculated, and the Koc is determined by normalizing Kd to the organic carbon content of the soil.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF). A specific BCF value for Flufenpyr-ethyl was not identified in the reviewed documents. However, its Log P of 2.99 suggests a moderate potential for bioaccumulation.[4]

Experimental Protocol (General - based on OECD 305):

Fish are exposed to a constant, low concentration of ¹⁴C-labeled Flufenpyr-ethyl in water for an uptake phase. The concentration of the test substance in the fish tissue and in the water is measured at regular intervals. After the uptake phase, the fish are transferred to clean water for a depuration phase, and the decline of the substance in the fish tissue is monitored. The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Degradation Pathways and Metabolites

The primary degradation pathway of Flufenpyr-ethyl in the environment is anticipated to be the hydrolysis of the ethyl ester to form its carboxylic acid metabolite, Flufenpyr-acid (also referred to as S-3153 acid). In animals, further metabolism can occur, including hydroxylation of the methyl group on the pyridazine ring.[1][8]

Experimental Workflows

The following diagram illustrates a typical workflow for an environmental fate study, from initial planning to final data analysis.

Logical Relationships in Environmental Fate

The fate of Flufenpyr-ethyl in the environment is a complex interplay of various processes occurring in different environmental compartments.

Analytical Methodology

An analytical method for the determination of Flufenpyr-ethyl residues in soil has been documented by the U.S. Environmental Protection Agency (MRID 45119120).

-

Technique: Gas Chromatography with Mass Selective Detector (GC-MSD)

-

Limit of Quantitation (LOQ): 0.005 ppm

General Procedure for Soil Analysis:

-

Extraction: Soil samples are typically extracted with an organic solvent mixture, such as acetone/water, followed by a liquid-liquid partitioning step with a less polar solvent like ethyl acetate or dichloromethane to isolate the analyte from the soil matrix.

-

Cleanup: The extract is then cleaned up to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges such as Florisil or C18.

-

Analysis: The final extract is concentrated and analyzed by GC-MSD. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for Flufenpyr-ethyl.

Conclusion

References

- 1. Flufenpyr-ethyl | C16H13ClF4N2O4 | CID 3083546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Flufenpyr-ethyl (Ref: S 3153) [sitem.herts.ac.uk]

- 4. analchemres.org [analchemres.org]

- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 6. Peer review of the pesticide risk assessment of the active substance fenoxaprop‐P‐ethyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Comparison of adsorption behaviors of selected endocrine-disrupting compounds in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Herbicidal Efficacy of Flufenpyr-ethyl Against Broad-leaved Weeds: A Technical Guide

For Researchers, Scientists, and Crop Protection Professionals

Introduction

Flufenpyr-ethyl is a post-emergence contact herbicide valued for its efficacy in controlling a variety of broad-leaved weeds in several major crops, including potatoes, maize, soybeans, and wheat.[1][2] As a member of the N-phenylimide chemical class, its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[2][3][4] This inhibition leads to a cascade of cytotoxic events within the plant, ultimately resulting in rapid necrosis of weed tissues. This technical guide provides an in-depth overview of the herbicidal spectrum of Flufenpyr-ethyl, its biochemical mechanism, and standardized protocols for its evaluation.

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flufenpyr-ethyl targets and inhibits protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. The inhibition of PPO disrupts the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to an accumulation of the former. This excess protoporphyrinogen IX leaks from the chloroplast and is rapidly oxidized in the cytoplasm, forming toxic levels of protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen radicals. These radicals cause rapid peroxidation of lipids and proteins in the cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This process manifests as rapid wilting, necrosis, and desiccation of the treated broad-leaved weeds.

Herbicidal Spectrum and Efficacy Data

Table 1: Documented Efficacy of Flufenpyr-ethyl against Broad-leaved Weeds

| Weed Species | Common Name | Efficacy Level |

| Ipomoea spp. | Morning glory | Effective Control[1] |

| Abutilon theophrasti | Velvetleaf | Effective Control[1] |

Table 2: Efficacy of the Related PPO Inhibitor Pyraflufen-ethyl Against Key Broad-leaved Weeds

Note: The following data is for Pyraflufen-ethyl, a different but related PPO inhibitor, and may serve as a proxy for the potential efficacy of Flufenpyr-ethyl against these species.

| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Stage | % Control | Days After Treatment (DAT) |

| Galium aparine | Cleavers | 6-12 | Post-emergence | Excellent | Not Specified |

| Chenopodium album | Common Lambsquarters | 10-20 | Post-emergence | Effective | Not Specified |

Experimental Protocols for Efficacy Evaluation

To ensure robust and comparable data on the efficacy of Flufenpyr-ethyl, standardized experimental protocols are essential. The following outlines a comprehensive methodology for conducting a post-emergence herbicide field trial.

Detailed Methodology for a Representative Field Efficacy Trial:

-

Site Selection and Preparation:

-

Select a field with a uniform and representative population of the target broad-leaved weed species.

-

Ensure the site has uniform soil type, topography, and cropping history.

-

Prepare the seedbed and plant the desired crop (e.g., wheat, soybean) according to standard agricultural practices for the region.

-

-

Experimental Design and Plot Layout:

-

Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

-

Establish individual plots of a size suitable for the application equipment and to minimize edge effects (e.g., 3m x 10m).

-

Include an untreated control (weedy check) and a weed-free control (maintained by hand-weeding) within each replication for comparison.

-

-

Treatment Application:

-

Prepare herbicide solutions of Flufenpyr-ethyl at various rates, including the proposed label rate, a half rate, and a double rate to assess dose-response and crop safety.

-

Include a standard commercial herbicide treatment for comparison.

-

Apply treatments post-emergence when the target weeds are at the 2-4 leaf stage and the crop is at a tolerant growth stage as specified by the manufacturer.

-

Use a calibrated backpack or bicycle sprayer equipped with flat-fan nozzles to ensure uniform coverage. Maintain a constant pressure and speed during application.

-

Record environmental conditions at the time of application, including temperature, relative humidity, wind speed, and cloud cover.

-

-

Data Collection and Assessment:

-

Weed Control Efficacy: Conduct visual assessments of percent weed control at 7, 14, 21, and 28 days after treatment (DAT). Ratings should be on a scale of 0% (no effect) to 100% (complete weed death) relative to the untreated control.

-

Crop Phytotoxicity: Visually assess crop injury (e.g., chlorosis, necrosis, stunting) at the same intervals as weed control ratings, using a 0% (no injury) to 100% (crop death) scale.

-

Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of surviving weeds per unit area (e.g., a 0.25m² quadrat) and collect the above-ground biomass. Dry the biomass to a constant weight.

-

Crop Yield: At crop maturity, harvest the grain or other marketable portion of the crop from a designated area within each plot. Adjust yield data for moisture content.

-

-

Statistical Analysis:

-

Subject the collected data (weed control ratings, crop injury, weed biomass, and crop yield) to Analysis of Variance (ANOVA).

-

Where significant treatment effects are observed, use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means at a specified probability level (e.g., p ≤ 0.05).

-

Conclusion

Flufenpyr-ethyl is an effective post-emergence herbicide for the control of a range of broad-leaved weeds, acting through the potent inhibition of the PPO enzyme. While publicly available quantitative efficacy data is limited, its known spectrum and the performance of related compounds underscore its value in integrated weed management programs for key agricultural crops. The successful and reliable use of Flufenpyr-ethyl is dependent on proper application timing and adherence to established scientific protocols for efficacy evaluation. Further research to generate and publish detailed efficacy data across a wider range of broad-leaved weed species would be of significant benefit to the agricultural science community.

References

Flufenpyr-ethyl: An In-depth Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenpyr-ethyl is a contact herbicide used for the control of broad-leaved weeds. Its efficacy and formulation development are intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known physicochemical properties of flufenpyr-ethyl relevant to its solubility. Despite extensive searches of publicly available scientific databases, regulatory documents, and manufacturer safety data sheets, specific quantitative solubility data for flufenpyr-ethyl in a range of organic solvents remains largely unavailable. This guide, therefore, focuses on providing a qualitative understanding of its solubility characteristics, a general experimental protocol for determining solubility, and an exploration of the key factors influencing this critical property.

Physicochemical Properties of Flufenpyr-ethyl

Understanding the fundamental physicochemical properties of flufenpyr-ethyl is essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₃ClF₄N₂O₄ | [1] |

| Molecular Weight | 408.73 g/mol | [1] |

| Physical State | Off-white colored powder | [2] |

| Melting Point | 100 °C | [2] |

| Octanol-Water Partition Coefficient (Log P) | 2.99 | [2] |

| Water Solubility | Data not available | [2] |

The Log P value of 2.99 indicates that flufenpyr-ethyl is a relatively non-polar compound, suggesting it will have better solubility in non-polar organic solvents compared to polar solvents like water. Its solid state at room temperature necessitates the use of solvents for many applications.

Solubility of Flufenpyr-ethyl in Organic Solvents

As of the date of this publication, specific quantitative data on the solubility of flufenpyr-ethyl in various organic solvents (e.g., in g/L or mg/mL at a given temperature) is not publicly available in scientific literature, technical data sheets, or regulatory submission summaries. The following table reflects this lack of data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 20 | Data not available |

| Methanol | 20 | Data not available |

| Ethyl Acetate | 20 | Data not available |

| Toluene | 20 | Data not available |

| Hexane | 20 | Data not available |

| Dichloromethane | 20 | Data not available |

While quantitative data is absent, the use of solvents such as acetone and ethyl acetate in analytical methods for flufenpyr-ethyl implies at least some degree of solubility in these polar aprotic and ester solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, based on standard methods for pesticide solubility determination, can be employed.

Objective: To determine the saturation solubility of flufenpyr-ethyl in a given organic solvent at a specific temperature.

Materials:

-

Flufenpyr-ethyl (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of flufenpyr-ethyl to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure saturation is reached.

-

Place the containers in a thermostatic shaker set to the desired temperature (e.g., 20°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the samples to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To completely remove undissolved solids, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of flufenpyr-ethyl.

-

Prepare a calibration curve using standard solutions of flufenpyr-ethyl of known concentrations to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of flufenpyr-ethyl in the organic solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/mL.

-

Factors Influencing Solubility

The solubility of a pesticide like flufenpyr-ethyl in an organic solvent is a complex interplay of various factors. The following diagram illustrates these key relationships.

Caption: Factors influencing the solubility of flufenpyr-ethyl.

Conclusion

References

An In-depth Technical Guide to Flufenpyr-ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Flufenpyr-ethyl, including its chemical identity, physicochemical properties, mode of action, herbicidal efficacy, toxicological profile, and analytical methodologies.

Chemical Identity

Flufenpyr-ethyl is a contact herbicide used for the post-emergence control of broad-leaved weeds in various crops.[1][2]

IUPAC Name: ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate[1]

Synonyms:

-

OEE6QKB5MY[1]

-

DTXSID3034618[1]

-

Acetic acid, (2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl)phenoxy)-, ethyl ester[1]

-

ethyl {2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy}acetate[2]

-

Ethyl 2-chloro-5-[1,6-dihydro-5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]-4-fluorophenoxyacetate[2]

-

S-3153 Technical[4]

Physicochemical Properties

A summary of the key physicochemical properties of Flufenpyr-ethyl is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃ClF₄N₂O₄ | [1][3] |

| Molecular Weight | 408.73 g/mol | [1][3] |

| Physical State | Off-white coloured powder | [4][5] |

| Melting Point | 100 °C | [4] |

| Octanol-Water Partition Coefficient (log P) | 2.99 | [4] |

| Stereochemistry | Achiral | [3] |

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flufenpyr-ethyl is classified as a light-dependent peroxidizing herbicide.[6] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is a key enzyme in the biosynthesis of both chlorophyll and heme.[1][5][7][8][9]

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[7][8] When Flufenpyr-ethyl inhibits PPO in the chloroplast, protoporphyrinogen IX accumulates and moves into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. This accumulation of protoporphyrin IX, a photosensitizing molecule, in the presence of light and oxygen, leads to the generation of reactive oxygen species (ROS), such as singlet oxygen.[8] These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death.[8]

Herbicidal Efficacy

Flufenpyr-ethyl is effective for the post-emergence control of a range of broad-leaved weeds in crops such as field corn, soybeans, and sugarcane.[6] It is typically formulated as water-dispersible granules.[4]

| Target Crop(s) | Target Weeds | Application Rate | Reference |

| Cereals (Wheat, Barley) | Broad-leaved weeds, including Galium aparine | 6-12 g a.i./ha | [10] |

| Various | Parthenium hysterophorus (rosette stage) | 2.33–2.65 g a.i./ha | [10] |

Toxicological Profile

The toxicological data for Flufenpyr-ethyl indicates low acute toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5,000 mg/kg | [1] |

| LD₅₀ | Rat | Dermal | > 5,000 mg/kg | [1] |

| LC₅₀ | Rat | Inhalation | > 5.0 mg/L | [1] |

| Oral Chronic Reference Dose (RfDoc) | Human | Oral | 0.4 mg/kg-day | [1] |

Ecotoxicological data suggests a moderate alert for aquatic organisms and bees.[4]

Experimental Protocols

Synthesis of Flufenpyr-ethyl

A representative synthesis protocol for Flufenpyr-ethyl involves the condensation of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone with ethyl bromoacetate.[4][11]

Materials:

-

2-[2-fluoro-4-chloro-5-hydroxyphenyl]-4-methyl-5-trifluoromethylpyridazin-3-one

-

N,N-dimethylformamide (DMF)

-

Sodium hydride (60% oil dispersion)

-

Ethyl bromoacetate

-

Diethyl ether

-

10% aqueous hydrochloric acid solution

-

Saturated aqueous sodium hydrogencarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3.2 g (9.9 mmol) of 2-[2-fluoro-4-chloro-5-hydroxyphenyl]-4-methyl-5-trifluoromethylpyridazin-3-one in approximately 50 ml of DMF.

-

Add 0.44 g (11 mmol) of sodium hydride (60% oil dispersion) to the solution at room temperature.

-

Allow the mixture to stand at room temperature for 30 minutes.

-

Cool the mixture with ice and add 1.8 g (11 mmol) of ethyl bromoacetate.

-

Stir the mixture at room temperature for 1 hour.

-

Perform an extraction by adding diethyl ether and water.

-

Wash the organic layer sequentially with 10% aqueous hydrochloric acid solution, saturated aqueous sodium hydrogencarbonate solution, and saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield ethyl 2-chloro-4-fluoro-5-(4-methyl-5-trifluoromethyl-3-pyridazinon-2-yl)phenoxyacetate (Flufenpyr-ethyl).[11]

Analytical Method for Flufenpyr-ethyl in Soil by LC-MS/MS

This protocol outlines a general procedure for the analysis of Flufenpyr-ethyl residues in soil using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

-

Soil sample

-

Acetonitrile (Lichrosolv grade)

-

Saturated calcium hydroxide solution (pH 12.3)

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with a C18 column[1]

Procedure:

-

Extraction:

-

Weigh a representative sample of soil into a centrifuge tube.

-

Add 5 mL of saturated calcium hydroxide solution (pH 12.3) and vortex for 30 seconds. Let it react for 10 minutes.

-

Add 15 mL of acetonitrile and vortex for another 30 seconds.

-

Add 1.5 g of NaCl and 6.0 g of anhydrous MgSO₄, and vortex for an additional 30 seconds.

-

Centrifuge the tubes for 7 minutes at 3000 rpm.

-

-

Sample Preparation for Analysis:

-

Take an aliquot of the supernatant (extract).

-

Perform a 1:1 (v/v) dilution of the extract with the mobile phase in a vial.

-

-

LC-MS/MS Analysis:

-

Inject the diluted extract into the LC-MS/MS system.

-

Separate the analyte using a C18 column.

-

Detect and quantify Flufenpyr-ethyl using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

References

- 1. Flufenpyr-ethyl | C16H13ClF4N2O4 | CID 3083546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. toxno.com.au [toxno.com.au]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Flufenpyr-ethyl (Ref: S 3153) [sitem.herts.ac.uk]

- 5. Flufenpyr [sitem.herts.ac.uk]

- 6. downloads.regulations.gov [downloads.regulations.gov]